Ammonium O,O-dimethyl dithiophosphate

Description

Context within Organophosphorus Chemistry and Dithiophosphate (B1263838) Compounds

Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org These compounds are notable for their diverse applications, particularly in pest control, where they serve as alternatives to persistent chlorinated hydrocarbons. wikipedia.org Within this broad field, dithiophosphates are a specific class of compounds characterized by a central phosphorus atom bonded to two sulfur atoms and two oxygen atoms.

Ammonium (B1175870) O,O-dimethyl dithiophosphate is the ammonium salt of O,O-dimethyl dithiophosphoric acid. wikipedia.org It belongs to a family of compounds that includes other dialkyl dithiophosphates, which are widely used as additives in lubricants and as ligands in coordination chemistry. wikipedia.orgontosight.ai The compound serves as a representative example of a simple salt within the dithiophosphate family, providing a source for the O,O-dimethyl dithiophosphate anion in various chemical reactions.

Significance in Advanced Chemical Synthesis

Ammonium O,O-dimethyl dithiophosphate is a valuable reagent and intermediate in modern chemical synthesis. Its utility is particularly noted in the preparation of other organophosphorus compounds and in the conversion of functional groups.

Synthesis of Pesticides : The compound serves as an intermediate in the synthesis of organophosphorus pesticides. ontosight.ai For instance, it is used in the production of insecticides like omethoate. The parent acid, O,O-dimethyl dithiophosphoric acid, is an intermediate for insecticides such as malathion (B1675926), azinphos-methyl, and phosmet. haz-map.com

Thionation Reagent : In organic synthesis, ammonium phosphorodithioate (B1214789) has been demonstrated as an efficient and air-stable reagent for the conversion of amides into their corresponding thioamides. researchgate.net This transformation is a key step in the synthesis of various sulfur-containing organic molecules. researchgate.net

Relevance in Environmental Chemical Studies

The primary environmental significance of this compound stems from its connection to widely used organophosphate insecticides. It is not typically used directly in environmental applications but is a key subject of study in environmental monitoring and remediation.

Metabolite and Degradation Product : O,O-dimethyl dithiophosphate is a known metabolite of numerous organophosphate insecticides, including malathion, dimethoate, phenthoate, and supracide, in soil, plants, and animals. nih.gov Its presence in urine is used as a biomarker to monitor human exposure to these parent pesticides. haz-map.comnih.gov

Wastewater Treatment : Research has been conducted on the treatment of wastewater containing this compound. nih.gov Studies have shown that activated sludge, when properly acclimated, can effectively degrade O,O-dimethyl dithiophosphate in wastewater, reducing the total organic carbon content significantly. nih.gov The optimal pH for this degradation process is between 6.5 and 7.0. nih.gov

Interdisciplinary Research Perspectives

The applications of this compound and its derivatives extend into several interdisciplinary research areas, including coordination chemistry and analytical sciences.

Coordination Chemistry : Related compounds, such as ammonium O,O'-diethyl dithiophosphate, are frequently used as a source of the dithiophosphate ligand for preparing metal complexes. wikipedia.orgnih.gov These ligands can coordinate with a variety of metal ions, leading to complexes with interesting structural and reactive properties.

Analytical Chemistry and Reference Materials : The compound is used as an analytical reference material for environmental testing and food safety analysis. esslabshop.comlgcstandards.com This allows laboratories to accurately detect and quantify the presence of this metabolite, which is crucial for assessing exposure to certain pesticides. nih.gov

Isotope Labeling Studies : Isotopically labeled versions of the compound, such as O,O-Dimethyl-d6 Dithiophosphate Ammonium Salt and O,O-Dimethyl Dithiophosphate-13C2 Ammonium salt, are synthesized for use in research. cymitquimica.compharmaffiliates.compharmaffiliates.com These labeled compounds are valuable tools in metabolic studies and for tracking the environmental fate of dimethyl phosphorodithiolate-derived insecticides. cymitquimica.compharmaffiliates.compharmaffiliates.com

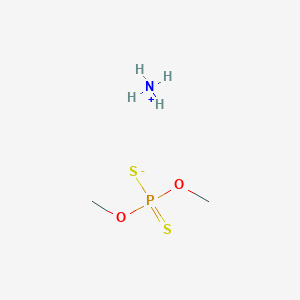

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1066-97-3 |

|---|---|

Molecular Formula |

C2H10NO2PS2 |

Molecular Weight |

175.22 g/mol |

IUPAC Name |

azane;dimethoxy-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C2H7O2PS2.H3N/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);1H3 |

InChI Key |

PPGORMGERPBFTJ-UHFFFAOYSA-N |

SMILES |

COP(=S)(OC)[S-].[NH4+] |

Canonical SMILES |

COP(=S)(OC)S.N |

Other CAS No. |

1066-97-3 |

Pictograms |

Irritant |

Related CAS |

756-80-9 (Parent) |

Synonyms |

Phosphorodithioic Acid O,O-Dimethyl Ester Ammonium Salt; Ammonium Methyl Phosphorodithioate; Ammonium O,O-Dimethyl Dithiophosphate; Ammonium O,O’-Dimethyl Phosphorodithioate; Ammonium Dimethyldithiophosphate; O,O-Dimethyldithiophosphoric Acid Ammoniu |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of O,o Dimethyl Dithiophosphate Ammonium Salt

Laboratory-Scale Synthetic Routes

On a laboratory scale, the synthesis of ammonium (B1175870) O,O-dimethyl dithiophosphate (B1263838) is typically approached through methods that offer high purity and controlled reaction conditions. Two primary routes are prominently documented: the reaction involving phosphorus pentasulfide and a second pathway starting from dimethyl phosphite (B83602).

Reaction of Phosphorus Pentasulfide with Methanol (B129727) and Subsequent Ammoniation

A well-established and widely utilized method for the synthesis of O,O-dialkyl dithiophosphoric acids is the reaction of phosphorus pentasulfide (P₄S₁₀) with the corresponding alcohol. nih.gov In the case of the O,O-dimethyl ester, phosphorus pentasulfide is treated with methanol. researchgate.net This reaction proceeds via the alcoholysis of the P=S bonds in the adamantane-like cage of P₄S₁₀ to form O,O-dimethyl dithiophosphoric acid and hydrogen sulfide (B99878) as a byproduct. ajchem-b.com

The reaction is typically carried out by treating four moles of the alcohol with one mole of phosphorus pentasulfide. mdpi.com The resulting O,O-dimethyl dithiophosphoric acid is an intermediate that can be converted to its ammonium salt. lubeperformanceadditives.com The ammoniation is achieved by reacting the acid with ammonia (B1221849). google.com A common laboratory procedure involves passing gaseous ammonia through a solution of the O,O-dimethyl dithiophosphoric acid. unpchemicals.com The ammonium salt then precipitates and can be isolated through filtration, followed by washing and drying. unpchemicals.com

Reaction of Dimethyl Phosphite with Sulfur in the Presence of a Base

An alternative laboratory-scale synthesis involves the use of dimethyl phosphite as the phosphorus-containing precursor. This route is based on the sulfurization of the phosphite. The reaction of dialkyl phosphites with elemental sulfur in the presence of a base, such as an amine, can yield the corresponding dithiophosphoric acid. While the Atherton-Todd reaction describes the conversion of dialkyl phosphites to phosphoramidates using a halogenating agent and an amine, the direct dithiophosphorylation with sulfur represents a related transformation. nih.gov

In this proposed pathway, dimethyl phosphite would react with elemental sulfur. The presence of a base, such as an amine, is crucial to facilitate the reaction. The amine can act as a nucleophilic catalyst, attacking the S₈ ring of elemental sulfur and forming a persulfide-like intermediate, which then transfers a sulfur atom to the phosphite. Following the formation of the O,O-dimethyl dithiophosphoric acid, the addition of ammonia would lead to the formation of the desired ammonium salt.

Controlled Reaction Conditions and Parameter Optimization

The efficiency and purity of the synthesis of ammonium O,O-dimethyl dithiophosphate are highly dependent on the careful control of reaction parameters. For the widely used phosphorus pentasulfide method, several factors have been optimized to enhance the yield and quality of the product.

For instance, the reaction between phosphorus pentasulfide and methanol can be conducted in a diluent, such as toluene, to improve process control and the color of the resulting O,O-dimethyldithiophosphoric acid. lubeperformanceadditives.com The use of a solvent helps to manage the exothermic nature of the reaction and maintain a consistent temperature. lubeperformanceadditives.com Optimization studies have shown that conducting the reaction at temperatures between 60°C and 75°C with reaction times of 30 to 60 minutes can lead to high yields of a colorless product. lubeperformanceadditives.com Stoichiometry also plays a critical role; a molar ratio of approximately four moles of alcohol to one mole of phosphorus pentasulfide is standard. google.com

During the subsequent neutralization to form the salt, maintaining the pH between 2 and 6 when using an aqueous alkaline solution can result in colorless alkaline salts of the acid. lubeperformanceadditives.com For the ammoniation step, the molar ratio of gaseous ammonia to the dialkyl dithiophosphoric acid is carefully controlled, with a slight excess of ammonia often being used to ensure complete conversion. unpchemicals.com The temperature during the drying of the final salt is also optimized, typically in the range of 15-110°C, to yield a stable product. unpchemicals.com

Below is an interactive data table summarizing key reaction parameters for the phosphorus pentasulfide route:

| Parameter | Value | Purpose |

| Solvent | Toluene | Improves process control and product color. lubeperformanceadditives.com |

| Temperature | 60-75°C | Ensures a high yield of a colorless product. lubeperformanceadditives.com |

| Reaction Time | 30-60 minutes | Allows for completion of the reaction. lubeperformanceadditives.com |

| pH (Neutralization) | 2-6 | Produces colorless alkaline salts. lubeperformanceadditives.com |

| Drying Temperature | 15-110°C | Yields a stable final product. unpchemicals.com |

Industrial-Scale Production Pathways

On an industrial scale, the production of this compound, often as part of a broader portfolio of lubricant additives, prioritizes efficiency, cost-effectiveness, and process safety. The manufacturing processes are typically continuous or large-batch operations designed for high throughput. google.com The foundational chemistry often mirrors the laboratory-scale synthesis from phosphorus pentasulfide and methanol due to the availability and cost of these raw materials. researchgate.net

Industrial processes for similar dithiophosphates involve reacting a liquid lower alkyl alcohol with solid phosphorus pentasulfide, which may be slurried in the dithiophosphoric acid product to facilitate handling and reaction control. google.com The reaction is carried out in large, stirred tank reactors where temperature and reactant addition rates are carefully monitored. google.com Given the exothermic nature of the reaction, efficient heat exchange systems are critical for maintaining the optimal temperature range and preventing runaway reactions.

Following the formation of O,O-dimethyl dithiophosphoric acid, the subsequent ammoniation is also conducted on a large scale. This may involve the introduction of gaseous or aqueous ammonia into the reaction vessel. Process control is key to ensure complete neutralization while avoiding excessive side reactions or product degradation. The final product is then typically isolated through filtration or centrifugation, followed by drying in industrial-scale dryers. The handling of byproducts, such as hydrogen sulfide, is a major consideration in industrial settings, requiring dedicated scrubbing and disposal systems to comply with environmental and safety regulations.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled compounds is crucial for a variety of research applications, including metabolic studies and environmental fate analysis. The preparation of this compound with isotopic labels, such as Carbon-13, follows the same fundamental synthetic routes as the unlabeled compound, with the isotopic label being introduced through a labeled precursor.

Incorporation of Carbon-13 Isotopes via Methylating Agents

For the synthesis of O,O-dimethyl dithiophosphate-13C₂ ammonium salt, the Carbon-13 isotopes are incorporated into the methyl groups. This is achieved by using a methylating agent that is enriched with Carbon-13. The most direct approach is to use ¹³C-labeled methanol as the starting alcohol in the reaction with phosphorus pentasulfide. nih.govresearchgate.net

The reaction of phosphorus pentasulfide with ¹³C-methanol will produce O,O-di(methyl-¹³C) dithiophosphoric acid. Subsequent ammoniation of this labeled acid will then yield the desired O,O-dimethyl dithiophosphate-¹³C₂ ammonium salt. This method ensures that the Carbon-13 labels are specifically located on the methyl groups of the dithiophosphate molecule. The purification and isolation of the final labeled product would follow standard procedures, with analytical techniques such as mass spectrometry and NMR spectroscopy used to confirm the isotopic enrichment and purity of the compound.

Nucleophilic Substitution Reactions in Labeled Synthesis

This compound is a key reagent in the synthesis of isotopically labeled organophosphorus compounds. The dithiophosphate anion, [(CH₃O)₂PS₂]⁻, serves as an effective nucleophile in substitution reactions. This characteristic is exploited to introduce the dimethyl dithiophosphate moiety into various molecular scaffolds, including those containing isotopic labels for use in mechanistic studies or as tracers.

The synthesis of labeled this compound itself typically begins with isotopically enriched precursors, such as methanol-¹³C or methanol-d₄. Reaction of the labeled methanol with phosphorus pentasulfide yields the corresponding isotopically labeled O,O-dimethyl dithiophosphoric acid. Subsequent neutralization with ammonia affords the labeled ammonium salt. This salt can then be used in further nucleophilic substitution reactions, where the labeled dithiophosphate group is transferred to an electrophilic substrate. This methodology is crucial for preparing analytical standards and for tracking the metabolic or environmental fate of related dithiophosphate-based compounds, such as certain insecticides.

Derivatization Strategies Utilizing this compound

The reactivity of the dithiophosphate anion makes this compound an excellent starting material for a range of derivatization reactions. These strategies primarily involve the nucleophilic attack of one of the sulfur atoms on an electrophilic center, leading to the formation of new sulfur-carbon, sulfur-silicon, sulfur-lead, or sulfur-germanium bonds.

Preparation of S-Alkylated Dithiophosphate Derivatives

A primary derivatization pathway for this compound is S-alkylation to form neutral O,O-dimethyl S-alkyl dithiophosphate esters. This transformation is typically achieved through a standard nucleophilic substitution reaction with an alkylating agent, most commonly an alkyl halide (e.g., R-Br, R-Cl). In this reaction, the dithiophosphate anion acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide ion to form a stable sulfur-carbon bond.

The reaction is versatile and can be performed with a wide variety of primary and secondary alkyl halides. The general scheme for this reaction is:

(CH₃O)₂PS₂⁻NH₄⁺ + R-X → (CH₃O)₂P(S)S-R + NH₄X

where R is an alkyl group and X is a halogen. These S-alkylated products are important in various applications, including as precursors for insecticides and as additives in lubricants.

| Precursor | Reagent | Product Class | Bond Formed |

| This compound | Alkyl Halide (R-X) | O,O-dimethyl S-alkyl dithiophosphate | S-C |

Synthesis of S-Silyl and S-Plumbyl Dithiophosphate Analogues

The dithiophosphate anion can also be used to form derivatives containing heavier elements from Group 14.

S-Silyl Derivatives: The synthesis of O,O-dimethyl S-silyl dithiophosphates involves the reaction of this compound with an organosilyl halide, such as chlorotrimethylsilane (B32843) ((CH₃)₃SiCl). The reaction proceeds via nucleophilic attack of a sulfur atom on the silicon center, displacing the chloride ion and forming a phosphorus-sulfur-silicon (P-S-Si) linkage. These silylated derivatives are often used as intermediates in organophosphorus synthesis.

S-Plumbyl Derivatives: S-Plumbyl dithiophosphates are typically synthesized through a metathesis reaction between a dithiophosphate salt and a lead(II) salt, such as lead(II) nitrate (B79036) or lead(II) acetate. In this process, two dithiophosphate anions coordinate to the lead(II) ion, forming a neutral complex, Lead(II) O,O-dimethyl dithiophosphate. While reactions with organolead halides (R₃PbCl) are also possible, the use of lead(II) salts is a more common route to these coordination compounds.

| Precursor | Reagent | Product Class | Bond Formed |

| This compound | Organosilyl Halide (R₃SiCl) | O,O-dimethyl S-silyl dithiophosphate | S-Si |

| This compound | Lead(II) Salt (e.g., Pb(NO₃)₂) | Lead(II) O,O-dimethyl dithiophosphate | S-Pb |

Formation of Organogermane Dithiophosphate Compounds

Analogous to the synthesis of silyl (B83357) derivatives, organogermane dithiophosphate compounds can be prepared by reacting this compound with an organogermane halide, such as a trialkylgermanium chloride (R₃GeCl). The nucleophilic sulfur of the dithiophosphate anion attacks the electrophilic germanium atom, resulting in the formation of a sulfur-germanium (S-Ge) bond and the release of ammonium chloride. Research has detailed the synthesis of various organogermanium dithiophosphonate complexes, demonstrating the viability of this synthetic route. researchgate.net These compounds are of interest in materials science and coordination chemistry.

| Precursor | Reagent | Product Class | Bond Formed |

| This compound | Organogermane Halide (R₃GeCl) | O,O-dimethyl S-germyl dithiophosphate | S-Ge |

Chemical Reactivity and Mechanistic Pathways of O,o Dimethyl Dithiophosphate

Hydrolytic Behavior and Degradation Mechanisms

The stability of O,O-dimethyl dithiophosphate (B1263838) in aqueous environments is a critical aspect of its chemical behavior, influencing its persistence and transformation. Its degradation is primarily governed by hydrolysis, a process that can be significantly affected by various environmental factors.

In aqueous solutions, O,O-dimethyl dithiophosphate undergoes hydrolysis, leading to the cleavage of its P-S and P-O bonds. This process results in the formation of several degradation products, including phosphoric acid, methanol (B129727), and hydrogen sulfide (B99878). mdpi.comnih.gov The hydrolysis of the dithiophosphate moiety is a key reaction, ultimately breaking down the molecule into more stable, inorganic compounds. mdpi.comnih.gov

The initial step in the hydrolysis of dialkyldithiophosphates is often the release of hydrogen sulfide, followed by the formation of an oxo intermediate. nih.gov For O,O-dimethyl dithiophosphate, this would involve the transformation of the P=S bond to a P=O bond, leading to the formation of O,O-dimethyl thiophosphoric acid, which can then further hydrolyze.

The rate of hydrolysis of O,O-dimethyl dithiophosphate is not constant and is heavily influenced by the surrounding environmental conditions. Key factors that affect its stability in aqueous media include temperature, pH, and the presence of other chemical species.

Temperature: An increase in temperature generally accelerates the rate of hydrolysis. nih.gov Studies on various dithiophosphates have shown that hydrolysis is very slow at room temperature, but the rate increases significantly at elevated temperatures. nih.gov For instance, the hydrolysis of some dithiophosphates was found to be over 1000 times slower at room temperature compared to 85 °C. nih.gov

pH: The pH of the aqueous solution plays a crucial role in the hydrolytic degradation of organophosphorus compounds. researchgate.net Generally, the hydrolysis of organophosphate esters is catalyzed by both acid and base. nih.govresearchgate.net Under alkaline conditions, hydrolysis is a major degradation pathway for related compounds like dimethoate. researchgate.net The rate of hydrolysis can be significantly influenced by the pH of the medium. nih.gov

Solvent/Medium: The environment in which O,O-dimethyl dithiophosphate is present can impact its rate of hydrolysis. For example, the hydrolysis rate of a similar compound, GYY-4137, was found to be significantly different in water compared to chloroform (B151607) with residual water, indicating that the solvent environment has a strong effect on hydrolytic stability. nih.gov

The structural characteristics of the dithiophosphate itself also play a significant role in its hydrolytic stability. The nature of the alkyl groups attached to the oxygen atoms can have a large impact on the rate of hydrolysis, with rate constants varying by more than 10,000-fold between different structures. nih.gov

Influence of Environmental Conditions on the Hydrolytic Stability of Dithiophosphates

| Environmental Factor | Influence on Hydrolytic Stability | Observed Effects |

|---|---|---|

| Temperature | Decreased stability with increasing temperature | Hydrolysis rates can be thousands of times faster at elevated temperatures (e.g., 85 °C) compared to room temperature. nih.gov |

| pH | Stability is pH-dependent; hydrolysis is often catalyzed by both acidic and basic conditions. | Alkaline conditions, in particular, can significantly promote the degradation of related organophosphates. researchgate.net |

| Solvent | The surrounding medium can significantly alter the rate of hydrolysis. | The rate of hydrolysis for a related dithiophosphate was shown to be highly dependent on the solvent environment. nih.gov |

| Molecular Structure | The nature of the alkyl groups has a profound effect on hydrolytic stability. | The rate of hydrolysis can vary by a factor of over 104 depending on the structure of the alkyl substituents. nih.gov |

Oxidation Reactions of the Dithiophosphate Moiety

The dithiophosphate moiety in O,O-dimethyl dithiophosphate is susceptible to oxidation. The sulfur atoms, particularly the one in the P=S double bond, can be oxidized. The dithiophosphate anion can undergo one-electron oxidation. researchgate.net This redox activity is a key aspect of its chemical behavior. mdpi.comnih.gov In the presence of oxidizing agents or under certain electrochemical conditions, the dithiophosphate group can be modified. nih.gov

The thiol group within the dithiophosphoric acid form is an expected redox center. nih.gov The oxidation of dithiophosphates can lead to the formation of disulfides, which involves the coupling of two dithiophosphate molecules through a sulfur-sulfur bond. researchgate.net The redox potential of dithiophosphates is relatively low, making them susceptible to oxidation. researchgate.net

Substitution Reactions Involving the Dithiophosphate Anion

The dithiophosphate anion, (CH₃O)₂PS₂⁻, is a good nucleophile and can participate in substitution reactions. It can displace leaving groups from various electrophilic centers. For instance, dithiophosphate anions can react with alkyl halides or other substrates with suitable leaving groups.

The dithiophosphate anion is considered a good ligand for low-valent metal centers, readily participating in substitution reactions where it displaces other ligands, such as halides. researchgate.net This reactivity is utilized in the synthesis of various metal-dithiophosphate complexes.

Nucleophilic Interactions and Electrophilic Phosphorus Atom Reactivity

The phosphorus atom in O,O-dimethyl dithiophosphate is electrophilic and can be attacked by nucleophiles. This reactivity is central to many of its chemical transformations, including hydrolysis and reactions with other nucleophilic species. mdpi.com Nucleophilic attack at the phosphorus center is a common mechanistic pathway for the degradation and reaction of organophosphorus compounds. sapub.org

The reactivity of the phosphorus atom is influenced by the atoms attached to it. In the case of O,O-dimethyl dithiophosphate, the presence of two oxygen atoms and two sulfur atoms modulates the electrophilicity of the phosphorus center. The reaction of trivalent phosphorus compounds with electrophiles is a primary type of transformation. mdpi.com While O,O-dimethyl dithiophosphate contains pentavalent phosphorus, the principles of nucleophilic attack on the phosphorus center are still relevant.

Redox Chemistry and Modification Potential

The dithiophosphate moiety possesses a rich redox chemistry, primarily centered around the sulfur atoms. As mentioned, dithiophosphates can be oxidized, and they can also act as redox modifiers for other molecules. mdpi.com For example, O,O-diorganyl dithiophosphoric acids have been shown to induce redox conversions in biomolecules like glutathione (B108866). mdpi.comnih.gov This is attributed to the release of redox-active species such as hydrogen sulfide during their hydrolysis. mdpi.com

The potential for chemical modification of O,O-dimethyl dithiophosphate is significant due to the reactivity of both the phosphorus center and the sulfur atoms. The dithiophosphate group can be altered through oxidation, substitution, or hydrolysis, leading to a variety of different products. This reactivity allows for its use as an intermediate in the synthesis of other compounds. ontosight.ai The ability to tailor the properties of the dithiophosphate moiety by introducing different O,O-groups highlights its modification potential. mdpi.com

Dithiophosphate-Induced Thiol-Disulfide Conversions

Ammonium (B1175870) O,O-dimethyl dithiophosphate has been shown to induce notable thiol-disulfide conversions, particularly with the biologically crucial tripeptide glutathione. Research indicates that O,O-diorganyl dithiophosphates can form ammonium salts with both the reduced (GSH) and oxidized (GSSG) forms of glutathione. nih.govnih.gov In aqueous solutions, these salts can dissociate, and the dithiophosphate moiety actively participates in redox reactions, leading to the oxidation of GSH and the reduction of GSSG. nih.govnih.gov

The underlying mechanism of these conversions is linked to the hydrolysis of the dithiophosphate. The process is not a simple direct exchange but rather a more complex pathway initiated by the release of hydrogen sulfide (H₂S) from the dithiophosphate. This released H₂S is a key mediator in the subsequent thiol-disulfide exchange reactions. nih.govmdpi.com

Proposed Mechanistic Steps for Thiol-Disulfide Conversions:

Formation of Ammonium Salt: The initial interaction involves the formation of an ammonium salt between the ammonium cation of ammonium O,O-dimethyl dithiophosphate and the carboxyl groups of glutathione, and an ionic interaction between the dithiophosphate anion and the protonated amine groups of glutathione.

Hydrolysis and H₂S Release: The O,O-dimethyl dithiophosphate anion undergoes hydrolysis in an aqueous environment. This reaction leads to the liberation of hydrogen sulfide.

H₂S-Mediated Reduction of Disulfides: The released H₂S is known to react with disulfide bonds. In the case of GSSG, H₂S can reduce the disulfide bridge, leading to the formation of reduced glutathione (GSH) and persulfides. mdpi.com This explains the observed reduction of GSSG in the presence of the dithiophosphate.

The following table summarizes the observed conversions:

| Initial Reactant | Dithiophosphate Interaction | Observed Conversion | Mediating Species |

| Reduced Glutathione (GSH) | Formation of GSH-dithiophosphate salt followed by hydrolysis | Oxidation to Glutathione Disulfide (GSSG) | Dithiophosphate moiety, Reactive Sulfur Species |

| Oxidized Glutathione (GSSG) | Formation of GSSG-dithiophosphate salt followed by hydrolysis | Reduction to Reduced Glutathione (GSH) | Hydrogen Sulfide (H₂S) |

Role in Hydrogen Sulfide Release from Related Compounds

The release of hydrogen sulfide is a critical aspect of the chemical reactivity of O,O-dimethyl dithiophosphate and related dialkyl dithiophosphates. The primary mechanism for this release is hydrolysis. nih.govacs.org The structure of the alkyl group can significantly influence the rate of this hydrolysis and, consequently, the rate of H₂S release. nih.govresearchgate.net

A general mechanism for the hydrolysis of dialkyldithiophosphates has been proposed, which involves the initial liberation of H₂S. nih.govacs.org

Proposed Hydrolysis Pathway for H₂S Release:

Nucleophilic Attack by Water: The hydrolysis is initiated by the nucleophilic attack of a water molecule on the phosphorus atom of the dithiophosphate.

Formation of an Intermediate: This leads to the formation of a transient pentacoordinate phosphorus intermediate.

Release of H₂S: The intermediate then breaks down, resulting in the elimination of a molecule of hydrogen sulfide. This is often the first and rate-determining step.

Formation of an Oxo Intermediate: The departure of H₂S leads to the formation of an O,O-dialkyl monothiophosphate (an oxo intermediate), which can be detected by techniques such as ³¹P NMR spectroscopy. nih.govacs.org

Further Hydrolysis: This oxo intermediate can undergo further hydrolysis, eventually leading to the formation of phosphoric acid and the corresponding alcohol (in this case, methanol). nih.gov

The following table outlines the key steps in the proposed hydrolysis mechanism:

| Step | Description | Reactants | Products/Intermediates |

| 1 | Nucleophilic Attack | O,O-dimethyl dithiophosphate, Water | Pentacoordinate phosphorus intermediate |

| 2 | H₂S Elimination | Pentacoordinate phosphorus intermediate | Hydrogen Sulfide (H₂S), O,O-dimethyl monothiophosphate (oxo intermediate) |

| 3 | Further Hydrolysis | O,O-dimethyl monothiophosphate, Water | Phosphoric acid, Methanol |

The release of H₂S is not only a result of the degradation of the dithiophosphate but also plays a crucial role in the subsequent biological effects observed, including the dithiophosphate-induced thiol-disulfide conversions discussed previously. nih.gov

Coordination Chemistry and Complex Formation of O,o Dimethyl Dithiophosphate Ligands

Ligand Characteristics and Coordination Modes

The coordination behavior of the O,O-dimethyl dithiophosphate (B1263838) ligand is dictated by its intrinsic electronic and structural properties.

The O,O-dimethyl dithiophosphate moiety is a monoanionic ligand featuring two sulfur donor atoms. This structure gives it significant potential as a chelating agent. The two sulfur atoms can bond simultaneously to a single metal ion, forming a stable, four-membered chelate ring. This bidentate coordination mode is the most common, leading to the formation of complexes with enhanced thermodynamic stability compared to analogous monodentate sulfur ligands.

Classified as a soft ligand under the Hard and Soft Acids and Bases (HSAB) theory, the dithiophosphate anion preferentially coordinates with soft or borderline metal ions. This includes many transition metals and heavier main group elements. Its coordination versatility allows it to act not only as a chelating bidentate ligand but also as a bridging ligand, connecting two or more metal centers, which can lead to the formation of polynuclear clusters and coordination polymers.

The coordination of the O,O-dimethyl dithiophosphate ligand to a metal center induces characteristic changes in its spectroscopic properties, which are instrumental for the characterization of the resulting complexes.

Infrared (IR) Spectroscopy: In the IR spectrum, the coordination to a metal ion is primarily evidenced by the appearance of new bands and shifts in existing ones. Key vibrational bands include those for P=S, P-S, and P-O-C groups. Upon coordination, the distinct ν(P=S) and ν(P-S) bands of the free ligand merge or shift, reflecting the delocalization of charge within the newly formed MS₂P chelate ring. Typically, bands in the 1000-950 cm⁻¹ range are assigned to P-O-(C) stretching vibrations, while bands in the 700-650 cm⁻¹ and 600-500 cm⁻¹ regions are attributed to asymmetric and symmetric P-S stretching vibrations, respectively. semanticscholar.org The appearance of a new band in the far-IR region (typically 400-250 cm⁻¹) can often be assigned to the M-S stretching vibration, providing direct evidence of coordination. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a particularly powerful tool for characterizing dithiophosphate complexes. The free O,O-dimethyl dithiophosphate ligand exhibits a characteristic ³¹P chemical shift. Upon coordination to a metal, this signal typically shifts upfield, indicating an increase in electron density at the phosphorus nucleus due to the formation of the chelated structure. semanticscholar.org For instance, the ³¹P NMR signal for bismuth(III) complexes with similar dialkyl dithiophosphates shows a significant upfield shift of approximately 13 ppm compared to the free ligand, confirming the bidentate chelation of the ligand. semanticscholar.org ¹H and ¹³C NMR spectra are also used to confirm the structure of the organic part of the ligand within the complex.

Table 1: Typical Spectroscopic Data for Metal O,O-Dialkyl Dithiophosphate Complexes

| Spectroscopic Technique | Key Feature | Typical Wavenumber/Chemical Shift | Interpretation |

| IR Spectroscopy | ν(P-O-C) | 1150-1024 cm⁻¹ | Stretching vibration of the P-O-C group. semanticscholar.org |

| ν(P-S) | 683-562 cm⁻¹ | Asymmetric and symmetric stretching of P-S bonds in the chelate ring. semanticscholar.org | |

| ν(M-S) | 400-250 cm⁻¹ | Stretching vibration of the metal-sulfur bond. semanticscholar.org | |

| ³¹P NMR Spectroscopy | δ(³¹P) | 93-95 ppm | Sharp, upfield-shifted signal indicating bidentate coordination to the metal center. semanticscholar.org |

Synthesis and Characterization of Metal-Dithiophosphate Complexes

The synthesis of metal dithiophosphate complexes is generally straightforward, typically involving metathesis reactions between a salt of the ligand and a metal salt.

Transition metal complexes of O,O-dimethyl dithiophosphate are commonly prepared by reacting ammonium (B1175870) O,O-dimethyl dithiophosphate with a suitable transition metal salt, such as a chloride, nitrate (B79036), or acetate, in an appropriate solvent like water, ethanol, or toluene. This salt metathesis reaction is driven by the precipitation of the often sparingly soluble metal dithiophosphate complex or the formation of a soluble ammonium salt byproduct.

A general reaction scheme is as follows: n NH₄[(CH₃O)₂PS₂] + MClₙ → M[S₂P(OCH₃)₂]ₙ + n NH₄Cl

This method is widely applicable for synthesizing complexes of metals such as iron, nickel, copper, and zinc. The resulting charge-neutral complexes are typically soluble in organic solvents.

The O,O-dimethyl dithiophosphate ligand readily forms stable complexes with various main group elements. The synthetic routes are similar to those used for transition metals, involving reactions between the ammonium or an alkali metal salt of the ligand and a salt of the main group element.

Arsenic (As) and Bismuth (Bi): Complexes of the type M[S₂P(OR)₂]₃ (where M = As, Bi) have been synthesized by reacting MCl₃ or Bi(NO₃)₃ with the sodium or ammonium salt of the corresponding dithiophosphoric acid in a 3:1 molar ratio in a solvent like benzene (B151609) or toluene. nih.govresearchgate.netresearchgate.net

Cadmium (Cd): Cadmium(II) dithiophosphate complexes are readily prepared by reacting an aqueous or ethanolic solution of a cadmium salt (e.g., CdCl₂) with the ligand salt. tandfonline.com Donor-stabilized adducts, such as those with pyridine (B92270), can be isolated by performing the synthesis in a non-coordinating solvent and adding the donor ligand. tandfonline.com

Antimony (Sb) and Lead (Pb): While specific studies focusing on the O,O-dimethyl derivative are less common, the general synthetic methodologies are applicable. Antimony(III) and Lead(II) complexes with other O,O-dialkyl dithiophosphates have been successfully synthesized via salt metathesis reactions, indicating that the corresponding dimethyl derivatives can be prepared similarly. researchgate.net

The characterization of these complexes relies on elemental analysis, mass spectrometry, and the spectroscopic techniques (IR and NMR) discussed previously.

Structural Elucidation of Dithiophosphate Complexes via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal dithiophosphate complexes. These studies provide invaluable information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Structural analyses have confirmed that in most complexes, the dithiophosphate ligand acts as a bidentate chelating agent, forming four-membered M-S-P-S rings. The coordination geometry around the central metal ion is dependent on the metal's identity, oxidation state, and coordination number.

Bismuth(III) Complexes: The crystal structure of [{(3,5-CH₃)₂C₆H₃O}₂PS₂]₃Bi reveals that the bismuth(III) center is coordinated to six sulfur atoms from three symmetrically chelating dithiophosphate ligands. nih.govresearchgate.net This results in a distorted octahedral geometry around the bismuth atom. nih.govresearchgate.net

Arsenic(III) Complexes: In the tris(O,O′-dimethyl dithiophosphato)arsenic(III) complex, [As(C₂H₆O₂PS₂)₃], the arsenic atom is also surrounded by six sulfur atoms in a distorted octahedral arrangement. researchgate.net The bonding is somewhat asymmetric, with three shorter As-S bonds (average 2.315 Å) and three longer, secondary interactions (average 3.031 Å). researchgate.net

Cadmium(II) Complexes: The pyridine adduct of a cadmium(II) diphenyl dithiophosphate, [{(3,5-CH₃)₂C₆H₃O}₂PS₂]₂Cd(NC₅H₅)₂, shows the cadmium ion in an octahedral environment. tandfonline.com Two bidentate dithiophosphate ligands form the equatorial plane, with two pyridine molecules coordinated in the axial positions. tandfonline.com

These crystallographic studies consistently show the dithiophosphate ligand chelating to the metal center, confirming the structural basis for the stability and reactivity of these important compounds.

Table 2: Selected Crystallographic Data for Metal Dithiophosphate Complexes

| Compound | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |

| [As(C₂H₆O₂PS₂)₃] | As(III) | Distorted Octahedral | Asymmetric chelation with three short and three long As-S bonds. | researchgate.net |

| [{(ArO)₂PS₂}₃Bi] | Bi(III) | Distorted Octahedral | Six-coordinate Bi with three symmetrically chelating ligands. | nih.govresearchgate.net |

| [{(ArO)₂PS₂}₂Cd(py)₂] | Cd(II) | Octahedral | Four sulfur atoms from two dithiophosphate ligands in the equatorial plane and two axial pyridine ligands. | tandfonline.com |

Analytical and Spectroscopic Characterization Techniques for O,o Dimethyl Dithiophosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of ammonium (B1175870) O,O-dimethyl dithiophosphate (B1263838) in solution. By probing the magnetic properties of atomic nuclei, different NMR experiments can selectively provide information about the hydrogen, carbon, and phosphorus atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to analyze the organic portion of the molecule, specifically the two methoxy (B1213986) (–OCH₃) groups. The spectrum provides information on the chemical environment of the hydrogen atoms. For the O,O-dimethyl dithiophosphate anion, the protons of the two equivalent methoxy groups are expected to produce a single signal. This signal appears as a doublet due to coupling with the phosphorus (³¹P) nucleus. The chemical shift (δ) and the coupling constant (J) are characteristic parameters for this moiety.

| Proton Environment | Expected Chemical Shift (δ) | Expected Multiplicity | Coupling Constant (J) |

| Methoxy (–OCH₃) | Varies with solvent | Doublet (d) | ³J(P,H) |

Note: Specific chemical shift values are dependent on the solvent used for analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to characterize the carbon backbone of the dithiophosphate anion. In this case, the backbone consists of the two carbon atoms of the methoxy groups. Similar to ¹H NMR, these two carbon atoms are chemically equivalent and are expected to give rise to a single resonance in the ¹³C NMR spectrum. This signal will also be split into a doublet due to coupling with the central phosphorus atom. A ¹³C-labeled version of the compound, O,O-Dimethyl Dithiophosphate-¹³C₂ Ammonium salt, is available, underscoring the utility of ¹³C NMR in its structural analysis. lgcstandards.com

| Carbon Environment | Expected Chemical Shift (δ) | Expected Multiplicity | Coupling Constant (J) |

| Methoxy (–OCH₃) | Varies with solvent | Doublet (d) | ²J(P,C) |

Note: Specific chemical shift values are dependent on the solvent used for analysis.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a highly specific and sensitive technique for directly probing the chemical environment of the phosphorus atom, which is central to the dithiophosphate moiety. researchgate.net The chemical shift in ³¹P NMR is highly indicative of the oxidation state, coordination number, and the nature of the substituents attached to the phosphorus atom. Theoretical studies using ab initio and density functional theory (DFT) have been conducted on the O,O-dimethyl dithiophosphate anion to predict its ³¹P NMR chemical shifts. researchgate.net These calculations show that the chemical shift is significantly influenced by the paramagnetic shielding tensor and the d-orbital population at the phosphorus atom. researchgate.net The replacement of a non-esterified oxygen atom in a phosphate (B84403) with sulfur, as in a thiophosphate, qualitatively changes the NMR shielding of the phosphorus atom. rsc.org

| Nucleus | Compound/Anion | Predicted Chemical Shift (δ, ppm) | Reference |

| ³¹P | O,O-dimethyl dithiophosphate anion | ~95 | researchgate.net |

Note: The chemical shift is relative to a standard, typically H₃PO₄. Experimental values may vary with solvent and counter-ion.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a molecular fingerprint, with specific absorption bands corresponding to different functional groups. For ammonium O,O-dimethyl dithiophosphate, FTIR is used to identify key structural features. nih.gov Characteristic bands for P=S, P-O-C, and C-H vibrations can be readily identified. The presence of the ammonium cation (NH₄⁺) would also be confirmed by its characteristic N-H stretching and bending vibrations.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch (Ammonium) | 3200 - 3000 |

| C-H Stretch (Methyl) | 3000 - 2850 |

| N-H Bend (Ammonium) | ~1400 |

| P-O-C Stretch | 1050 - 950 |

| P=S Stretch | 700 - 550 |

Note: Data is based on typical ranges for these functional groups. Spectra for this compound are available through databases such as PubChem, often measured using a KBr wafer technique. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. tandfonline.com When this compound is analyzed, it would first be ionized. The resulting molecular ion or pseudomolecular ion can then be fragmented by collision-induced dissociation (CID). nih.govmdpi.com The fragmentation pathways are typically dictated by the weakest bonds and the stability of the resulting fragments. youtube.com For the O,O-dimethyl dithiophosphate anion, expected fragmentation could involve the cleavage of the P-S or P-O bonds, and the loss of the methyl groups. arkat-usa.org Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

| Parent Ion (Anion) | Formula | Expected Fragmentation Pathways |

| [(CH₃O)₂PS₂]⁻ | C₂H₆O₂PS₂⁻ | Loss of •CH₃, loss of CH₃O•, cleavage of P=S or P-S bonds |

Note: The specific fragmentation pattern depends on the ionization method and the energy used for dissociation.

| Structural Information Obtainable from XRD |

| Unit cell dimensions |

| Crystal system and space group |

| Atomic coordinates |

| Bond lengths (e.g., P-S, P-O, O-C) |

| Bond angles (e.g., S-P-S, O-P-O) |

| Torsional angles |

| Intermolecular interactions (e.g., N-H···S hydrogen bonds) |

| Crystal packing arrangement |

Chromatographic and Extraction Methodologies

The accurate detection and quantification of this compound and its related metabolites are crucial in various scientific disciplines. Chromatographic and extraction techniques provide the necessary selectivity and sensitivity for these analyses.

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography (GC) is a cornerstone technique for the analysis of O,O-dimethyl dithiophosphate (DMDTP), a common metabolite of several organophosphate pesticides. drawellanalytical.comcdc.gov Due to the ionic and non-volatile nature of DMDTP, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. mdpi.com

A widely used derivatizing agent is pentafluorobenzyl bromide (PFBB), which converts dialkyl phosphate metabolites into their corresponding pentafluorobenzyl esters. cdc.govresearchgate.net This process significantly improves chromatographic performance and detection sensitivity. The analysis is commonly performed using a gas chromatograph coupled with a detector that is selective for phosphorus-containing compounds, such as a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD). cdc.govresearchgate.net For enhanced specificity and structural confirmation, mass spectrometry (MS) is often employed as the detector (GC-MS or GC-MS/MS). researchgate.netnih.gov

The quantification of DMDTP in complex matrices like urine or hair is typically achieved by these methods, with reported limits of detection (LOD) and quantification (LOQ) often reaching the low nanogram-per-milliliter (ng/mL) or even picogram-per-milliliter (pg/mL) range. researchgate.netnih.govnih.gov For example, a GC-MS method for six common dialkylphosphate metabolites, including DMDTP, reported a limit of quantification between 0.25 ng/mL and 2.5 ng/mL in urine. nih.gov Another study using LC-MS/MS for analysis in hair samples reported an LOD of 0.30 pg/mg for DMDTP. nih.gov

| Technique | Derivatizing Agent | Matrix | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| GC-MS | Not specified | Urine | 0.25 - 2.5 ng/mL | nih.gov |

| GC-FPD | Not specified | Urine | 0.25 - 2.5 ng/mL | nih.gov |

| LC-MS/MS | None (Direct analysis) | Hair | 0.30 pg/mg (as LOD) | nih.gov |

| GC-MS | Pentafluorobenzyl bromide | Urine | 10 µg L−1 | daneshyari.com |

Use in Single Drop Micro-extraction (SDME) Procedures

Single-drop microextraction (SDME) is a miniaturized liquid-liquid extraction technique that aligns with the principles of green analytical chemistry by drastically reducing solvent consumption. wikipedia.orgresearchgate.net It involves the use of a single microdroplet of an organic solvent to extract analytes from an aqueous sample matrix. wikipedia.org The droplet can be suspended from the tip of a microsyringe needle and immersed in the sample solution (direct immersion SDME) or held in the headspace above the sample (headspace SDME). researchgate.net

While specific studies detailing the direct use of this compound in SDME are limited, the methodology has been extensively applied to the analysis of organophosphorus pesticides and their metabolites. nih.gov The dithiophosphate functional group can act as a chelating agent for metal ions. For instance, a related compound, O,O-diethyl dithiophosphate (DDTP), has been used as a complexing agent in an SDME procedure for the determination of lead in water samples. nih.gov In this method, the ammonium salt of DDTP, which is water-soluble, forms a complex with lead in the aqueous phase, which is then extracted into a microdrop of chloroform (B151607). nih.gov

The efficiency of the SDME process is influenced by several key parameters that must be optimized, including the choice of organic solvent, the volume of the microdroplet, extraction time, stirring rate of the sample, pH, and ionic strength. nih.gov For example, in the analysis of organophosphorus pesticides, an optimization study might evaluate various organic solvents, finding that one provides a superior enrichment factor. nih.gov The stirring rate is also critical; a higher rate can enhance mass transfer but may dislodge the microdroplet if it is too vigorous. e3s-conferences.org

| Parameter | Optimized Condition (Example) | Rationale | Reference |

|---|---|---|---|

| Extraction Solvent | Tributyl phosphate | Provides high enrichment for target organophosphorus pesticides. | nih.gov |

| Drop Volume | 3 µL | A compromise between sensitivity and stability of the organic drop. | nih.gov |

| Extraction Time | 7 min | Sufficient time to approach equilibrium without significantly extending analysis time. | nih.gov |

| Stirring Rate | 400 rpm | Increases mass transfer without causing instability of the microdrop. | e3s-conferences.org |

Applications as Analytical Standards and Tracers

Beyond its role as an analyte, O,O-dimethyl dithiophosphate derivatives serve critical functions in analytical chemistry as standards and tracers, enabling more accurate and insightful investigations.

Internal Standard in Mass Spectrometry for Quantitation

In quantitative analysis, particularly using mass spectrometry, an internal standard is a substance added in a constant amount to all samples, calibration standards, and blanks. simultof.com It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. nih.gov The most effective internal standards are isotopically labeled analogues of the analyte of interest. texilajournal.com

For the quantification of O,O-dimethyl dithiophosphate (DMDTP), its stable isotope-labeled analogue, O,O-dimethyl-d6-dithiophosphate (DMDTP-d6), is an ideal internal standard. nih.gov This approach, known as isotope dilution mass spectrometry, is considered a gold-standard quantification technique due to its high accuracy and precision. nih.gov Because the deuterated standard is chemically identical to the native analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency and fragmentation in the mass spectrometer. However, it is distinguished by its higher mass-to-charge ratio (m/z). nih.gov

By measuring the ratio of the signal from the native analyte to that of the known amount of the spiked internal standard, highly reliable quantification can be achieved. simultof.com This method effectively nullifies matrix effects and variations in extraction recovery. texilajournal.com Isotope-dilution GC-MS/MS methods utilizing deuterated internal standards for dialkyl phosphate metabolites have achieved very low limits of detection, in the picogram-per-milliliter range, making them suitable for biomonitoring studies in the general population. nih.gov

Isotope Tracing Studies for Fate and Metabolism Investigations

Stable isotope tracing is a powerful technique used to track the movement and transformation of atoms through metabolic and environmental pathways. nih.govnih.gov In this methodology, a compound is synthesized with one or more of its atoms replaced by a stable isotope (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N). nih.gov This "labeled" compound is then introduced into a biological or environmental system.

By using analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can follow the labeled atoms as they are incorporated into downstream metabolites. nih.govfrontiersin.org This allows for the unambiguous mapping of metabolic pathways and the quantification of flux—the rate of turnover of molecules—through these pathways. nih.gov

While specific isotope tracing studies focusing on this compound are not widely documented in the provided search results, the methodology is directly applicable. For instance, by synthesizing ¹³C- or ¹⁵N-labeled O,O-dimethyl dithiophosphate and introducing it to a soil sample or a cell culture, one could:

Identify its degradation products by searching for mass spectra containing the isotopic label.

Determine the rate of its breakdown and the formation of various metabolites.

Elucidate the specific biochemical reactions and enzymes involved in its metabolism.

This approach provides a dynamic view of the compound's fate, offering much more insight than simply measuring the static concentrations of parent compounds and known metabolites. nih.gov

Environmental Biogeochemistry and Remediation Strategies for O,o Dimethyl Dithiophosphate

Environmental Fate and Transformation Pathways

The environmental persistence and transformation of Ammonium (B1175870) O,O-dimethyl dithiophosphate (B1263838) are governed by a combination of biological and chemical processes. These pathways determine its ultimate fate and potential impact on various environmental compartments.

Microbial activity, particularly within engineered systems like activated sludge, plays a significant role in the degradation of O,O-dimethyl dithiophosphate. Acclimated microbial communities can effectively break down this compound. In wastewater treatment scenarios, activated sludge that has been acclimated to the compound demonstrates considerable efficacy. For instance, treatment of wastewater containing O,O-dimethyl dithiophosphate with acclimatized activated sludge can reduce the total organic carbon from a range of 83-87 ppm to 17-19 ppm within 12 hours. Furthermore, studies have shown that acclimated activated sludge is capable of degrading 500 mg/L of the compound in just 7 hours.

The process of biodegradation involves complex microbial communities where different species may act cooperatively. For example, in the degradation of other quaternary ammonium compounds, some bacterial species, like those from the Pseudomonas genus, initiate the breakdown, while other community members may degrade the resulting byproducts. This highlights the importance of a diverse and adapted microbial consortium for efficient removal.

Table 1: Biotic Degradation Efficiency of O,O-Dimethyl Dithiophosphate in Activated Sludge Systems This table presents data on the degradation of O,O-dimethyl dithiophosphate by microbial populations in activated sludge treatment.

| Initial Concentration | Treatment Duration | Final Concentration/Reduction | Reference |

|---|---|---|---|

| 83-87 ppm (as Total Organic Carbon) | 12 hours | 17-19 ppm (as Total Organic Carbon) | PubChem CID 12959 |

| 500 mg/L | 7 hours | Not specified (complete degradation implied) | PubChem CID 12959 |

Abiotic degradation pathways, such as hydrolysis, also contribute to the transformation of dithiophosphate compounds, although their stability can vary. Generally, organophosphorus dithiophosphates exhibit a degree of hydrolytic stability. However, under specific conditions, such as in the presence of strong oxidizing agents, they can undergo degradation.

For related dithiophosphinic acids, a proposed oxidative degradation pathway involves the transformation of the phosphorus-sulfur bonds to phosphorus-oxygen bonds. The process is thought to proceed from a dithiophosphinic acid (R₂PSSH) to a monothiophosphinic acid (R₂PSOH), and subsequently to a phosphinic acid (R₂POOH). This suggests that while simple hydrolysis may be slow, oxidative processes can be a significant abiotic degradation route in certain environments.

Environmental parameters, most notably pH, significantly influence the degradation and stability of O,O-dimethyl dithiophosphate and related compounds.

pH: The efficacy of biotic degradation in activated sludge systems is noted to be effective within a pH range of 5 to 7.5. For the related compound potassium butyl dithiophosphate, used in heavy metal removal, its effectiveness is not significantly affected by pH in the acidic range of 2 to 6. nih.gov The stability of the resulting metal chelates is also pH-dependent, with the amount of leached metal from the chelate complex being much lower than from hydroxide (B78521) precipitation across a pH range of 3 to 11. nih.gov

Temperature and Soil Properties: While specific data for O,O-dimethyl dithiophosphate is limited, research on other organic compounds in soil shows that factors like temperature and soil organic carbon content are key in influencing microbial activity and thus the rate of biodegradation.

O,O-dimethyl dithiophosphate is recognized as an environmental transformation product of several organophosphate insecticides, such as phosmet, malathion (B1675926), and dimethoate. Its presence in soil and aquatic systems is often a result of the degradation of these parent compounds.

The mobility of such compounds in soil is influenced by their solubility and adsorption characteristics. Chemicals with higher water solubility and lower soil adsorption coefficients are more likely to be mobile and potentially leach into groundwater. Conversely, compounds with high sorption coefficients tend to bind to soil particles, reducing their mobility in a dissolved form but making them susceptible to transport via soil erosion. The organic matter content of the soil is a critical factor, with higher organic matter generally leading to increased adsorption and reduced mobility. researchgate.net

Role in Heavy Metal Sequestration and Removal

Dithiophosphates are effective chelating agents for heavy metals, a property that is leveraged for environmental remediation purposes.

The effectiveness of O,O-dimethyl dithiophosphate and its analogues as heavy metal sequestrants stems from their ability to form stable complexes with metal ions through chelation. The two sulfur atoms in the dithiophosphate group act as a bidentate ligand, binding to a single metal ion to form a stable ring structure.

This mechanism is utilized to remove various heavy metals from wastewater. For example, potassium butyl dithiophosphate has demonstrated a removal rate of over 99% for Cadmium (Cd²⁺) from acidic wastewater. nih.gov In mixed-metal solutions, the affinity of the chelating agent can vary; for instance, the binding affinity for certain dithiophosphates follows the order of Cu²⁺ > Pb²⁺ > Cd²⁺. nih.gov This chelation process results in the formation of insoluble metal-dithiophosphate precipitates that can be effectively removed from the water. The stability of these chelated complexes is often superior to that of metal hydroxides, particularly in acidic conditions, which reduces the risk of the metals being re-released into the environment. nih.gov

Table 2: Heavy Metal Removal Efficiency using Dithiophosphate Chelating Agents This table shows the performance of a related compound, potassium butyl dithiophosphate (PBD), in removing heavy metals from wastewater, demonstrating the potential of the dithiophosphate functional group.

| Heavy Metal Ion | pH Range for Effective Removal | Removal Rate | Reference |

|---|---|---|---|

| Cadmium (Cd²⁺) | 2 - 6 | > 99% | nih.gov |

| Lead (Pb²⁺) | Not specified | Meets standard levels | nih.gov |

| Copper (Cu²⁺) | Not specified | Meets standard levels | nih.gov |

Application in Water Treatment Processes for Metal Remediation

Organophosphorus compounds, particularly dithiophosphates, are recognized for their efficacy as extracting agents in hydrometallurgical processes for heavy metal remediation. mdpi.com The functional groups within these compounds, specifically the sulfur-containing moieties in dithiophosphates, exhibit high selectivity for soft Lewis acids like cadmium (Cd(II)) and copper (Cu(I)). mdpi.com This selectivity makes them valuable in processes designed to remove toxic heavy metals from aqueous solutions.

The application of dialkyl dithiophosphates in wastewater treatment has demonstrated high efficiency in chelating and precipitating heavy metals. For instance, dipropyl dithiophosphate has been successfully used to remove multiple heavy metals simultaneously from wastewater. researchgate.netnih.gov In experimental settings, this chelating agent achieved removal rates exceeding 99.9% for lead, cadmium, copper, and mercury from solutions with initial concentrations of 200 mg/L. researchgate.netnih.gov A significant advantage of this precipitation technique is its effectiveness across a wide pH range (typically 3-6), which contrasts with conventional neutral precipitation methods that require highly alkaline conditions. researchgate.netnih.gov Furthermore, the treatment's effectiveness is not significantly hampered by the coexistence of various heavy metal ions. researchgate.netnih.gov The resulting metal-dithiophosphate chelate complexes are notably more stable than metal hydroxides formed during neutral precipitation, reducing the risk of the metals re-polluting the environment. nih.gov

Research has shown that dithiophosphates can be associated with various adsorption agents to extract up to 98% of heavy metals like cadmium, mercury, and lead from industrial streams such as phosphoric acid. mdpi.com The process leverages the strong chelating ability of the dithiophosphate group to bind with metal ions, facilitating their separation and removal. mdpi.com

Case Studies on Cadmium Ion Removal

The efficacy of dialkyl dithiophosphates in metal remediation is well-documented in specific studies focusing on cadmium, a highly toxic heavy metal.

One laboratory-scale study investigated the use of dipropyl dithiophosphate as a chelating agent to treat wastewater containing 200 mg/L of cadmium, along with lead, copper, and mercury. researchgate.netnih.gov The results were highly successful, demonstrating a cadmium removal rate of over 99.9%. researchgate.netnih.gov After treatment, the concentration of cadmium in the effluent was reduced to less than 0.1 mg/L, meeting the stringent limits stipulated in the Integrated Wastewater Discharge Standard (GB8978-1996). researchgate.netnih.gov The study identified optimal conditions for the process, including an ideal pH range of 3-6 and a chelator quantity 1.2 times the stoichiometric amount. nih.gov The reaction time for effective cadmium precipitation was found to be 20 minutes. nih.gov This case highlights the robustness and high efficiency of dipropyl dithiophosphate for cadmium remediation in multi-metal contaminated wastewater. researchgate.netnih.gov

The following table summarizes the results from this case study for cadmium removal.

| Parameter | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Rate (%) | Optimal pH Range |

| Cadmium (Cd) | 200 | < 0.1 | > 99.9% | 3-6 |

Advanced Approaches for Contaminated Effluent Treatment

Effluents contaminated with organophosphorus compounds like O,O-dimethyl dithiophosphate require robust treatment methods due to their potential toxicity and persistence. aip.org Advanced Oxidation Processes (AOPs) are a class of technologies considered highly effective for the degradation of such refractory organic pollutants in wastewater. researchgate.netresearchgate.net AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing complex organic molecules into simpler, less harmful substances like CO2 and H2O. aip.orgmdpi.com

Common AOPs applicable to the degradation of organophosphorus compounds include photocatalysis, ozonation, and Fenton-based processes. mdpi.com

Photocatalysis: This process utilizes a semiconductor catalyst, such as titanium dioxide (TiO2), which, when irradiated with light (e.g., UV), generates the desired hydroxyl radicals. aip.org Studies on the photocatalytic degradation of dimethoate, an organophosphorus pesticide structurally related to O,O-dimethyl dithiophosphate, have shown that the process effectively breaks down the pesticide into phosphate (B84403) ions (PO4³⁻). aip.org The efficiency of photocatalysis can be enhanced by optimizing parameters such as catalyst dosage, pH, and light intensity. aip.org For example, using a ZnO/reduced graphene oxide (rGO) nanocomposite has been shown to significantly increase the photodegradation rate and efficiency compared to using bare ZnO. rsc.org

Electrochemical Oxidation: This method involves the degradation of pollutants through direct electron transfer at an anode surface or by indirect oxidation using electrochemically generated oxidants like hypochlorite. aau.dknih.gov Electrochemical treatment has been successfully applied to water contaminated with organophosphorus pesticides. aau.dk In chloride-containing water, the anodic oxidation of chloride produces hypochlorite, a strong oxidizing agent that effectively degrades the organic pollutants. aau.dk This approach is seen as a viable solution for the remediation of water polluted with these compounds. aau.dk

Ozonation: Ozone (O3) is a powerful oxidant that can directly attack organic molecules. Its effectiveness can be increased in hybrid AOPs, such as O3/H2O2 or O3/Fenton, which accelerate the degradation of pollutants. mdpi.com Bubbling ozone through wastewater containing organophosphorus pesticides has been shown to achieve over 70% degradation in 30 minutes. researchgate.net

These advanced processes offer promising and effective alternatives to conventional treatment methods for effluents containing persistent organic pollutants like O,O-dimethyl dithiophosphate. researchgate.netnih.gov

Computational and Theoretical Investigations of O,o Dimethyl Dithiophosphate

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and energy of molecules. These methods provide a fundamental understanding of molecular properties and reactivity.

Density Functional Theory (DFT) has become a primary tool for calculating the electronic structure of various molecules due to its favorable balance of accuracy and computational cost. nih.govgriffith.edu.au DFT calculations are based on the principle that the electronic energy of a molecule's ground state is uniquely determined by its electron density. mdpi.com This approach is used to optimize molecular geometries and to calculate a wide array of properties including bond lengths, bond angles, atomization energies, and vibrational frequencies. nih.govpau.edu.tr

For dithiophosphate (B1263838) systems, DFT is instrumental in predicting their electronic and structural properties. researchgate.net The theory allows for the detailed analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Furthermore, conceptual DFT provides a framework for defining and calculating chemical reactivity indices. nih.gov These indices, such as electrophilicity, nucleophilicity, and Fukui functions, offer a semi-quantitative prediction of how and where a molecule is likely to react. nih.gov For O,O-dimethyl dithiophosphate, these calculations can identify the most electrophilic and nucleophilic sites within the molecule, predicting its behavior in various chemical reactions. nih.govlongdom.org

| Calculated Property | Significance | Typical DFT Functional Used |

|---|---|---|

| Optimized Molecular Geometry | Provides accurate bond lengths and angles. | B3LYP, M06-2X |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determines electrophilic/nucleophilic character and reactivity. | B3LYP, PBE0 |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra. | B3LYP, CAM-B3LYP |

| Conceptual DFT Indices (e.g., Electrophilicity) | Predicts the reactivity and reaction sites of the molecule. | M06-2X, B3LYP |

Ab Initio Molecular Dynamics (AIMD) is a simulation method that computes the forces acting on atoms directly from electronic structure calculations performed "on-the-fly" as the simulation progresses. rub.de This technique does not rely on pre-parameterized force fields, allowing it to model complex chemical processes such as bond formation and breaking, proton transfers, and other dynamic events with high fidelity. rub.demdpi.com

In the context of O,O-dimethyl dithiophosphate, AIMD simulations can be used to study its behavior in solution, its interaction with surfaces, or its role in complex reaction environments. For instance, simulations can reveal the dynamic nature of hydrogen bonding between the ammonium (B1175870) cation and the dithiophosphate anion. nih.gov AIMD is particularly useful for investigating systems where electronic effects are paramount, such as modeling the hydrolysis of organophosphates or their interactions with metal ions. mdpi.comnih.gov The method can track the trajectory of individual atoms over time, providing a detailed, time-resolved picture of molecular motion and reactivity. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Unlike quantum methods, MD typically uses classical mechanics and force fields to describe the interactions between particles. This approach allows for the simulation of much larger systems—containing thousands to millions of atoms—and for longer timescales. uq.edu.au

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, these methods can identify stable intermediates, locate transition states, and determine the energy barriers that govern reaction rates. nih.gov

Bond Dissociation Energy (BDE) is a critical thermodynamic quantity that measures the strength of a chemical bond. Computational methods, including high-level ab initio and DFT procedures, can accurately calculate BDEs. researchgate.netdntb.gov.ua For O,O-dimethyl dithiophosphate, calculating the BDEs of the P-S and P-O bonds is essential for understanding its thermal stability and reactivity. Theoretical studies on similar organophosphorus compounds have shown that the P-O bond is typically stronger than corresponding P-C bonds. researchgate.net The calculated BDEs help predict which bonds are most likely to break under specific conditions, such as during pyrolysis or in radical reactions. nrel.gov

The susceptibility of O,O-dimethyl dithiophosphate to hydrolysis is another key property that can be thoroughly investigated using computational models. The hydrolysis of phosphate (B84403) esters is a fundamental reaction in biochemistry and environmental chemistry. diva-portal.org Computational studies on analogous molecules like dimethyl phosphate have revealed detailed mechanistic pathways, showing that the reaction can proceed through either a concerted or a stepwise mechanism depending on the environment (gas phase vs. aqueous solution). researchgate.net These models can also predict the free energy barrier for the reaction, which is directly related to the reaction rate, and determine whether nucleophilic attack occurs at the phosphorus center (leading to P-O cleavage) or a carbon atom (leading to C-O cleavage). torvergata.itnih.gov

| Bond | Typical Calculated BDE Range (kJ/mol) | Significance |

|---|---|---|

| P-O | ~340 - 540 | Indicates high stability; cleavage requires significant energy. researchgate.net |

| P-S | Generally weaker than P-O | More susceptible to cleavage in certain reactions. |

| P-C | ~280 - 320 | Weaker than P-O bonds. researchgate.net |

Note: BDE values are illustrative and depend heavily on the specific molecule and computational method used.

One of the most powerful applications of computational chemistry is the elucidation of detailed reaction mechanisms. mdpi.com By using methods like DFT, researchers can map the entire potential energy surface for a chemical reaction. researchgate.netpku.edu.cn This process involves identifying all relevant stationary points, including reactants, products, and any intermediates. mdpi.com

Crucially, these calculations can locate the transition state (TS)—the highest energy point along the reaction coordinate—which represents the bottleneck of the reaction. nih.gov The energy difference between the reactants and the transition state is the activation barrier (or activation free energy), which determines the rate of the reaction. researchgate.net By comparing the activation barriers of different possible pathways, the most favorable reaction mechanism can be identified. pku.edu.cnnih.gov For O,O-dimethyl dithiophosphate, this approach can be used to study its reactions with various nucleophiles or electrophiles, providing a detailed, step-by-step understanding of how the transformation occurs at a molecular level. nih.gov

Prediction of Intermolecular Interactions and Binding Orientations

Computational chemistry provides powerful tools for predicting how O,O-dimethyl dithiophosphate and its derivatives interact with other molecules. These predictions are crucial for understanding their mechanism of action and for designing new molecules with specific properties. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to elucidate the nature and strength of intermolecular forces.

The interactions of O,O-dimethyl dithiophosphate are governed by a combination of forces, including van der Waals forces, dipole-dipole interactions, and the potential for hydrogen bonding, although the latter is typically weak. The molecule's polarity, arising from the electronegative oxygen and sulfur atoms, plays a significant role in its interaction with polar molecules and surfaces.

Computational studies on related organophosphorus compounds and dithiophosphate complexes reveal key interaction patterns. For instance, in complexes with metals, the sulfur atoms of the dithiophosphate moiety act as primary binding sites, forming coordinate bonds. researchgate.net DFT calculations on such complexes are used to determine optimized geometries, bond lengths, and bond angles, providing a detailed picture of the binding orientation at an atomic level. researchgate.net

Molecular dynamics simulations can be used to model the dynamic behavior of O,O-dimethyl dithiophosphate in different environments, such as in solution or near a biological target. These simulations can predict the preferred orientation the molecule adopts when approaching a binding site, for example, on a protein or a membrane. nih.gov By calculating the interaction potential energy, researchers can identify the most stable binding modes. nih.gov These studies often analyze contributions from electrostatic interactions and van der Waals forces to understand the driving forces behind the binding. nih.govnih.gov

Table 1: Predicted Intermolecular Interactions for Dithiophosphate Moieties

| Interaction Type | Description | Computational Method | Predicted Result |

| Coordinate Bonding | The sulfur atoms of the dithiophosphate group donate electron pairs to a metal center. | Density Functional Theory (DFT) | Formation of stable metal complexes with defined bond lengths and angles. researchgate.net |

| Electrostatic Interactions | Attraction or repulsion between the partial charges on the dithiophosphate and another molecule. | Molecular Dynamics (MD), DFT | Mediates the orientation and strength of binding between polar molecules. nih.gov |

| Van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density. | Molecular Dynamics (MD) | Contributes to the overall stability of molecular complexes and adsorption on surfaces. nih.gov |

| Hydrogen Bonding | Weak interaction involving a hydrogen atom and an electronegative atom (O or S). | DFT, MD | Can occur with proton-donating groups, influencing solubility and binding. dtic.mil |

Theoretical Studies on Adsorption Mechanisms (e.g., on Mineral Surfaces)

Theoretical studies, primarily using first-principle calculations like DFT, are essential for understanding the adsorption of dithiophosphates on mineral surfaces, a process fundamental to mineral flotation. researchgate.netresearchgate.net These computational models can predict adsorption energies, identify the active sites on the mineral surface, and describe the chemical nature of the interaction. researchgate.net